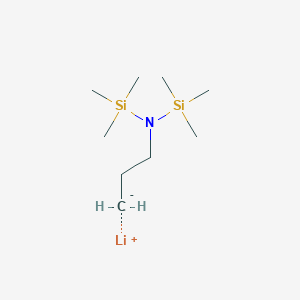
lithium;N,N-bis(trimethylsilyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Lithium bis(trimethylsilyl)amide can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium . The reaction can be performed in situ and the compound can be purified by sublimation or distillation . Industrial production methods involve the use of large-scale reactors and controlled environments to ensure high purity and yield .
化学反应分析
Lithium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used in organic synthesis for deprotonation reactions and base-catalyzed reactions.
Formation of Organolithium Compounds: It can form various organolithium compounds, including acetylides and lithium enolates.
Coupling Reactions: It is used in carbon-carbon bond forming reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations.
Common reagents and conditions used in these reactions include aprotic solvents like tetrahydrofuran (THF), hexane, and toluene . Major products formed from these reactions include enolates, dienes, and other organolithium compounds .
科学研究应用
Lithium bis(trimethylsilyl)amide has a wide range of scientific research applications:
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceuticals and in the development of new drug candidates.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
作用机制
The mechanism by which lithium bis(trimethylsilyl)amide exerts its effects involves its strong basicity and non-nucleophilic nature . It acts as a base to deprotonate various substrates, facilitating the formation of enolates, dienes, and other reactive intermediates . The molecular targets and pathways involved include the deprotonation of acidic protons and the stabilization of reactive intermediates .
相似化合物的比较
Lithium bis(trimethylsilyl)amide is unique in its strong non-nucleophilic basicity and its ability to form stable organolithium compounds . Similar compounds include:
Sodium bis(trimethylsilyl)amide: Similar in structure and reactivity but with sodium instead of lithium.
Potassium bis(trimethylsilyl)amide: Similar in structure and reactivity but with potassium instead of lithium.
These similar compounds share the same basicity and non-nucleophilic nature but differ in their reactivity and solubility due to the different alkali metals involved .
属性
CAS 编号 |
289719-98-8 |
|---|---|
分子式 |
C9H24LiNSi2 |
分子量 |
209.4 g/mol |
IUPAC 名称 |
lithium;N,N-bis(trimethylsilyl)propan-1-amine |
InChI |
InChI=1S/C9H24NSi2.Li/c1-8-9-10(11(2,3)4)12(5,6)7;/h1,8-9H2,2-7H3;/q-1;+1 |
InChI 键 |
MJMJEGXKUQAIQI-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
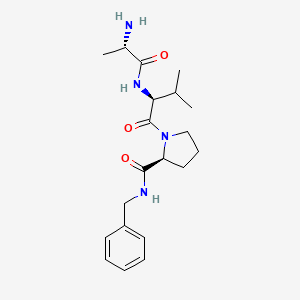
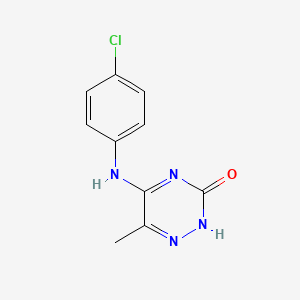
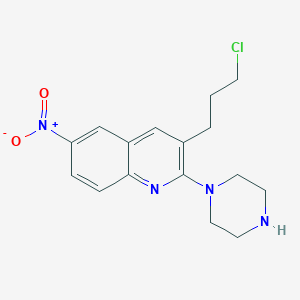

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
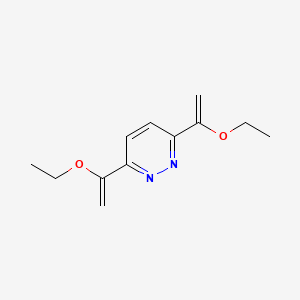
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
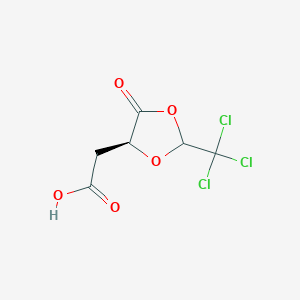
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
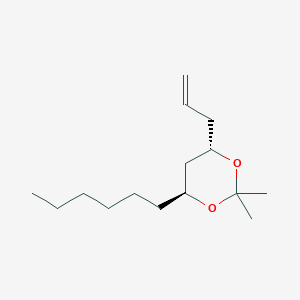
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
